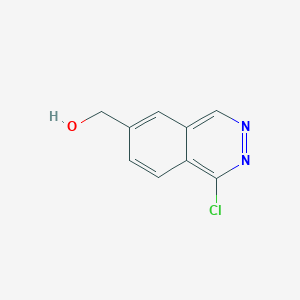

(1-Chlorophthalazin-6-yl)methanol

Beschreibung

(1-Chlorophthalazin-6-yl)methanol is a heterocyclic aromatic compound featuring a phthalazine core substituted with a chlorine atom at position 1 and a hydroxymethyl group at position 5. Phthalazine derivatives are notable for their applications in medicinal chemistry, particularly as intermediates in synthesizing kinase inhibitors and other bioactive molecules . The chlorine substituent enhances electrophilicity, while the hydroxymethyl group provides a site for functionalization, influencing solubility and reactivity. Structural characterization of such compounds often employs X-ray crystallography, as demonstrated in related systems like Naphthalen-1-ylmethanol .

Eigenschaften

Molekularformel |

C9H7ClN2O |

|---|---|

Molekulargewicht |

194.62 g/mol |

IUPAC-Name |

(1-chlorophthalazin-6-yl)methanol |

InChI |

InChI=1S/C9H7ClN2O/c10-9-8-2-1-6(5-13)3-7(8)4-11-12-9/h1-4,13H,5H2 |

InChI-Schlüssel |

DGGILHFOCJBVBT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(N=NC=C2C=C1CO)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chlorophthalazin-6-yl)methanol typically involves the chlorination of phthalazine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of phthalazine with thionyl chloride to introduce the chlorine atom, followed by the reaction with formaldehyde to introduce the hydroxymethyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .

Industrial Production Methods: Industrial production of (1-Chlorophthalazin-6-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (1-Chlorophthalazin-6-yl)methanol .

Analyse Chemischer Reaktionen

Types of Reactions: (1-Chlorophthalazin-6-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chlorine atom can be reduced to form the corresponding phthalazin-6-ylmethanol.

Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium azide or alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Phthalazin-6-ylmethanal or phthalazin-6-ylmethanoic acid.

Reduction: Phthalazin-6-ylmethanol.

Substitution: Various substituted phthalazin-6-ylmethanol derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry: (1-Chlorophthalazin-6-yl)methanol is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, (1-Chlorophthalazin-6-yl)methanol is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in modulating biological pathways and can be used in the study of enzyme inhibitors and receptor ligands .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They have shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, (1-Chlorophthalazin-6-yl)methanol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, dyes, and other advanced materials .

Wirkmechanismus

The mechanism of action of (1-Chlorophthalazin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

The structural architecture of (1-Chlorophthalazin-6-yl)methanol diverges significantly from simpler aromatic alcohols like Naphthalen-1-ylmethanol (Fig. 1). Key differences include:

- Ring System : Phthalazine contains two nitrogen atoms in its diazine ring, introducing electronic asymmetry and polarizability absent in naphthalene .

- Substituent Effects : The chlorine atom at position 1 in the phthalazine derivative exerts strong electron-withdrawing effects, altering electron density distribution compared to the unsubstituted naphthalene system.

Crystallographic data for Naphthalen-1-ylmethanol reveals a planar aromatic system with a hydroxymethyl group oriented at dihedral angles of −176.55° (C6—C7—C8—O11) and −178.90° (C7—C8—O11—C12), indicating near-perpendicular alignment relative to the naphthalene ring .

Table 1: Key Structural Parameters of Naphthalen-1-ylmethanol (from )

| Parameter | Value (Å or °) |

|---|---|

| C7—C8 Bond Length | 1.44 (17) |

| C8—O11 Bond Length | 1.81 (15) |

| Dihedral Angle (C6—C7—C8—O11) | −176.55 (10) |

| Dihedral Angle (C7—C8—O11—C12) | −178.90 (10) |

Physicochemical Properties

- Solubility: The polar phthalazine ring and chlorine substituent enhance the hydrophilicity of (1-Chlorophthalazin-6-yl)methanol compared to Naphthalen-1-ylmethanol, which is predominantly hydrophobic.

- Melting Point: Halogen substituents like chlorine typically increase melting points due to stronger intermolecular forces (e.g., halogen bonding). Naphthalen-1-ylmethanol melts at 80–82°C , while the chlorophthalazin analog is expected to exhibit a higher melting point.

Biologische Aktivität

(1-Chlorophthalazin-6-yl)methanol is a compound that has garnered attention in biological research for its potential therapeutic applications and its role as an intermediate in organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

(1-Chlorophthalazin-6-yl)methanol features a phthalazine ring with a hydroxymethyl group and a chlorine atom. Its unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution, which can influence its biological activity. The presence of the chlorine atom enhances its reactivity compared to similar compounds without halogen substituents.

The biological activity of (1-Chlorophthalazin-6-yl)methanol is primarily attributed to its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This mechanism is crucial in the context of drug development for diseases such as cancer.

- Receptor Interaction : It can also interact with cell surface receptors, modulating signal transduction pathways that affect cellular responses. This interaction is significant for developing receptor-targeted therapies.

Biological Activity and Research Findings

Research has indicated that derivatives of (1-Chlorophthalazin-6-yl)methanol exhibit various biological activities:

- Anticancer Potential : Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy. For instance, compounds derived from this structure have been noted to significantly inhibit tumor growth in xenograft models.

- Antimicrobial Properties : Some derivatives possess antimicrobial activity against a range of pathogens, suggesting their potential use in developing new antibiotics or antifungal agents.

- Enzyme Modulation : The compound has been explored for its ability to modulate the activity of key enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders.

Case Studies

Several case studies have highlighted the efficacy of (1-Chlorophthalazin-6-yl)methanol derivatives:

- A study demonstrated that a specific derivative inhibited the growth of prostate cancer cells by inducing apoptosis through a mitochondrial pathway. This finding suggests that modifications to the chlorophthalazin structure could enhance its anticancer properties .

- Another research focused on the antimicrobial activity of phthalazine derivatives, revealing significant inhibition against Staphylococcus aureus and other pathogens. The study emphasized the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (1-Chlorophthalazin-6-yl)methanol, a comparison with similar compounds is essential:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Phthalazin-6-ylmethanol | Lacks chlorine atom; different reactivity | Lower enzyme inhibition |

| (1-Bromophthalazin-6-yl)methanol | Contains bromine; alters chemical properties | Similar but less potent than chlorinated variant |

| (1-Fluorophthalazin-6-yl)methanol | Contains fluorine; high electronegativity | Altered binding affinity |

The presence of chlorine in (1-Chlorophthalazin-6-yl)methanol enhances its chemical reactivity and biological effectiveness compared to its non-chlorinated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.